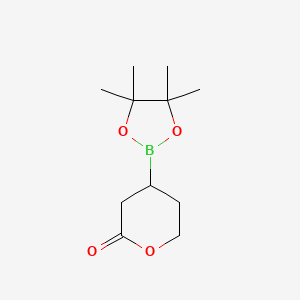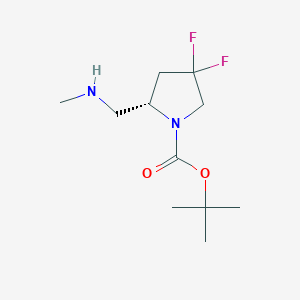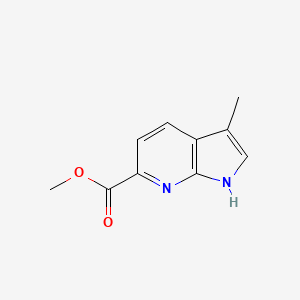
3-Bromo-5-chloro-N-methyl-benzamide
Übersicht
Beschreibung
3-Bromo-5-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 1532970-00-5 . It has a molecular weight of 248.51 and its IUPAC name is 3-bromo-5-chloro-N-methylbenzamide . It is stored at temperatures between 2-8°C and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-N-methylbenzamide is 1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
3-Bromo-5-chloro-N-methylbenzamide is a solid substance . It has a molecular weight of 248.51 . It is stored at temperatures between 2-8°C and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Antipsychotic Agents Development : One study focused on synthesizing and evaluating the antidopaminergic properties of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds for potential use as antipsychotic agents. These compounds, including the benzamide class, were found to be sensitive to structural modifications and showed promise in investigating dopamine D-2 mediated responses and in receptor binding studies (Högberg et al., 1990).
Non-Peptide CCR5 Antagonists : A study synthesized novel non-peptide CCR5 antagonist Benzamide derivatives, exploring the potential of these compounds in biological activities. The research involved complex chemical processes to create these antagonists, indicating a potential application in therapeutic treatments (Bi, 2015).
Antimicrobial Activity : Research on N-benzimidazol-1-yl-methyl-benzamide derivatives revealed their effectiveness as antimicrobial compounds. Some derivatives showed significant activity against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapies (Sethi et al., 2016).
Pyrolysis Studies in Tobacco : A study examined the pyrolysis of a related compound, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide in tobacco. This research is significant for understanding the chemical transformations and degradation products of such compounds under high-temperature conditions (Gaddamidi et al., 2011).
Anticonvulsant Activity : Another study synthesized a series of benzamides to evaluate their anticonvulsant activity. Some of these compounds showed potency either equivalent to or greater than phenytoin, a well-known anticonvulsant drug (Mussoi et al., 1996).
Molecular Docking Studies : Research involving the synthesis, characterization, and molecular docking studies of benzamide derivatives showcased their potential in antimicrobial applications. The study provided insights into the interaction of these compounds with microbial proteins, essential for developing new antimicrobial agents (Saeed et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus, which is structurally similar to benzamide, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which are structurally similar to benzamide, are known to possess various biological activities and can affect a variety of biochemical pathways .
Result of Action
Indole derivatives, which are structurally similar to benzamide, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
3-Bromo-5-chloro-N-methyl-benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of proteins involved in signaling cascades, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCLGSNPFJPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)
![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)

![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)
